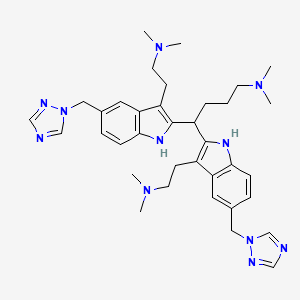

利扎曲坦 2,2-二聚体

描述

Rizatriptan is a headache medicine that narrows the blood vessels around the brain. It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms . Rizatriptan is used to treat migraine headaches . It is a serotonin 5-HT1 receptor agonist (triptan) and works by narrowing dilated blood vessels in the brain, relieving migraine headaches .

Synthesis Analysis

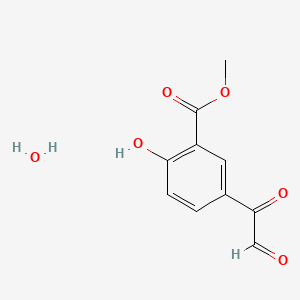

The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .

Molecular Structure Analysis

The molecular formula of Rizatriptan is C15H19N5 . The average mass is 269.345 Da and the monoisotopic mass is 269.164032 Da . The molecular structure of Rizatriptan 2,2-Dimer is C28H35N7 . The average mass is 469.624 Da and the monoisotopic mass is 469.295380 Da .

Chemical Reactions Analysis

The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester . The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate . The Intermediate obtained was then further converted to rizatriptan .

科学研究应用

利扎曲坦是一种新型 5-HT1D 受体激动剂,在临床试验中显示出作为抗偏头痛药物的疗效。与另一种 5-HT1D 受体激动剂舒马曲坦相比,它对分离的人类冠状动脉的最大收缩反应较低 (Longmore 等人,1996)。

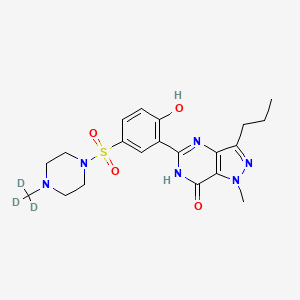

利扎曲坦苯甲酸盐是用于治疗偏头痛的形式,在合成过程中一直是杂质分析研究的主题。这项工作对于确保药物的纯度和功效非常重要 (Sarma 等人,2008)。

利扎曲坦具有中枢抗伤害感受作用,使其对偏头痛有效。它抑制中枢神经系统中的伤害感受硬脑膜反应,这有助于其对偏头痛的疗效 (Cumberbatch 等人,1997)。

在一项双盲、安慰剂对照研究中,利扎曲坦比舒马曲坦更快地缓解头痛,并更大程度地缓解偏头痛症状 (Goldstein 等人,1998)。

利扎曲坦抑制神经源性硬脑膜血管扩张和渗出,表明它可以防止血管周围三叉神经释放感觉神经肽,这可能与其抗偏头痛作用有关 (Williamson 等人,1997)。

在长期治疗中,利扎曲坦被发现对偏头痛的急性治疗非常有效,没有速耐受的证据,其 10 毫克剂量在 90% 的发作中提供缓解,优于 5 毫克剂量 (Block 等人,1998)。

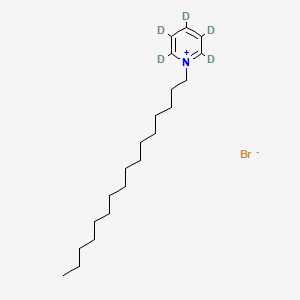

一项使用稳定同位素标记和液相色谱/串联质谱技术研究利扎曲坦在狗中的药代动力学和生物利用度的研究显示了它的血浆清除率和口服生物利用度的精确测量 (Barrish 等人,1996)。

安全和危害

未来方向

属性

IUPAC Name |

4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N11/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-18-26(9-11-33(31)41-35)20-46-24-37-22-39-46)36-29(14-17-45(5)6)32-19-27(10-12-34(32)42-36)21-47-25-38-23-40-47/h9-12,18-19,22-25,30,41-42H,7-8,13-17,20-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRFNHASXHCJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858380 | |

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rizatriptan 2,2-Dimer | |

CAS RN |

1135479-44-5 | |

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

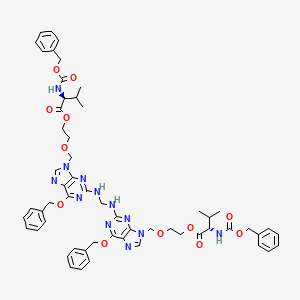

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

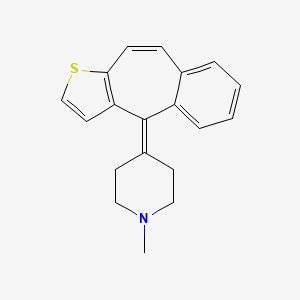

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)